1-ethyl-3-methyl-1H-pyrazole hydrochloride

Catalog No.
S914295
CAS No.
57241-76-6
M.F
C6H11ClN2
M. Wt
146.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyl-3-methyl-1H-pyrazole hydrochloride

CAS Number

57241-76-6

Product Name

1-ethyl-3-methyl-1H-pyrazole hydrochloride

IUPAC Name

1-ethyl-3-methylpyrazole;hydrochloride

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

InChI

InChI=1S/C6H10N2.ClH/c1-3-8-5-4-6(2)7-8;/h4-5H,3H2,1-2H3;1H

InChI Key

ZPBZWSDWBGOYGU-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C.Cl

Canonical SMILES

CCN1C=CC(=N1)C.Cl

    γ-Secretase Modulators

    JAK2 Inhibitors for Myeloproliferative Disorders Therapy

      Scientific Field: Oncology and Hematology.

      Summary: Researchers have explored 1-ethyl-3-methyl-1H-pyrazole hydrochloride as a potential JAK2 inhibitor for treating myeloproliferative disorders.

      Experimental Procedure: The compound is tested for its inhibitory activity against JAK2.

      Results: Inhibition of JAK2 may help manage myeloproliferative disorders.

    Pyridine Derivatives as TGF-β1 and Active A Signaling Inhibitors

      Scientific Field: Biochemistry and Cell Signaling.

      Summary: 1-ethyl-3-methyl-1H-pyrazole hydrochloride has been used in the synthesis of pyridine derivatives that act as inhibitors of TGF-β1 and active A signaling pathways.

      Experimental Procedure: Researchers incorporate the compound into the synthesis of pyridine derivatives.

    MK-2461 Analogues as Inhibitors of c-Met Kinase for Cancer Treatment

      Scientific Field: Oncology and Drug Discovery.

      Summary: Scientists have investigated 1-ethyl-3-methyl-1H-pyrazole hydrochloride analogues (similar compounds) as inhibitors of c-Met kinase, which is associated with cancer progression.

      Experimental Procedure: The compound analogues are tested for their inhibitory activity against c-Met kinase.

      Results: Inhibition of c-Met kinase may offer potential therapeutic benefits in cancer treatment.

    Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5-Ol Using Nano-ZnO as Catalyst

      Scientific Field: Organic Chemistry and Catalysis.

      Summary: Researchers have synthesized 3-methyl-1-phenyl-1H-pyrazol-5-ol using 1-ethyl-3-methyl-1H-pyrazole hydrochloride with Nano-ZnO as a catalyst.

      Experimental Procedure: The compound is involved in a condensation reaction with arylhydrazines to form the desired product.

      Results: Successful synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using this method.

1-Ethyl-3-methyl-1H-pyrazole hydrochloride is an organic compound with the molecular formula C6_6H11_{11}N3_3·ClH and a molecular weight of approximately 161.63 g/mol. This compound is characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. It is commonly utilized in various biochemical applications and has garnered attention for its potential biological activities.

Typical of pyrazole derivatives. It can undergo:

  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitutions that modify the compound's properties.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or other derivatives, which are valuable in synthetic organic chemistry.
  • Deprotonation reactions: The presence of the hydrochloride group allows for acid-base reactions where the compound can act as a weak base.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 1-ethyl-3-methyl-1H-pyrazole hydrochloride exhibits various biological activities, including:

  • Antimicrobial properties: It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Enzyme inhibition: This compound interacts with specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.
  • Anti-inflammatory effects: Preliminary studies suggest potential anti-inflammatory activity, indicating its usefulness in managing inflammatory conditions.

The synthesis of 1-ethyl-3-methyl-1H-pyrazole hydrochloride can be achieved through several methods:

  • Cyclization of hydrazine derivatives: Starting from ethyl acetoacetate and hydrazine hydrate, cyclization yields the pyrazole ring.
  • Hydrochloride formation: The free base form can be converted to its hydrochloride salt by reacting with hydrochloric acid in an aqueous solution.
  • Alternative routes: Other synthetic pathways involve the use of different starting materials that contribute to the formation of the pyrazole structure through various condensation and cyclization reactions.

1-Ethyl-3-methyl-1H-pyrazole hydrochloride finds applications in several fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anti-inflammatory agent makes it valuable in drug development.
  • Agriculture: It may be used in formulating pesticides or herbicides due to its biological activity against pathogens.
  • Chemical research: As a versatile intermediate, it serves as a building block for synthesizing more complex organic compounds.

Studies on 1-ethyl-3-methyl-1H-pyrazole hydrochloride have revealed interactions with various biological molecules:

  • Proteins and enzymes: The compound has been shown to bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.
  • Receptor binding: Research indicates that it may interact with certain receptors in biological systems, which could be relevant for drug design.

These interactions underscore its importance in biochemical research and therapeutic development.

Several compounds share structural similarities with 1-ethyl-3-methyl-1H-pyrazole hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Amino-1-ethyl-3-methyl-1H-pyrazoleC6_6H11_{11}N3_3Contains an amino group at position 4, affecting its reactivity and biological activity.
1-Ethyl-4-methyl-1H-pyrazoleC6_6H11_{11}N3_3Variation at position 4 leads to different properties and potential applications.
5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazoleC7_7H12_{12}ClN2_2Chloromethyl substitution at position 5 enhances reactivity towards nucleophiles.

Uniqueness

The uniqueness of 1-ethyl-3-methyl-1H-pyrazole hydrochloride lies in its specific substitution pattern on the pyrazole ring, which influences its biological activity and chemical reactivity compared to similar compounds. Its balance of hydrophobicity and reactivity makes it particularly suitable for various applications in pharmaceuticals and agrochemicals.

Dates

Last modified: 04-15-2024

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